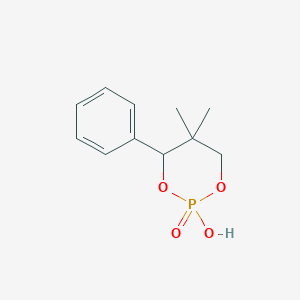

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide

Description

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide (hereafter referred to as Phencyphos) is a six-membered cyclic organophosphorus compound with a chair-conformation dioxaphosphinane ring system . Its molecular formula is C₁₂H₁₅O₄P, and it exists as enantiomers (4R and 4S configurations) due to the chiral center at the 4-position phenyl substituent . Key properties include a melting point of 224–227°C, optical activity ([α]²⁰/D = −62° in methanol), and high purity (≥98%) .

Phencyphos is synthesized via phosphorylation reactions using 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide (NEPCl) as a precursor, followed by resolution of enantiomers through preferential crystallization . Its primary applications include:

Properties

IUPAC Name |

2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZSDCWNBXVDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400040 | |

| Record name | ACMC-20apmu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98634-22-1 | |

| Record name | ACMC-20apmu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization of Diols and Phosphorus Oxychloride

A widely reported method involves the cyclocondensation of 2-phenyl-2-methyl-1,3-propanediol with phosphorus oxychloride (POCl₃) in the presence of a base. The reaction proceeds via nucleophilic substitution, where the diol’s hydroxyl groups attack phosphorus, forming the six-membered dioxaphosphinane ring. Triethylamine is typically employed to neutralize HCl byproducts.

Reaction Conditions:

- Molar Ratio: 1:1.2 (diol:POCl₃)

- Solvent: Dichloromethane or toluene

- Temperature: 0–5°C (initial), then room temperature

- Yield: 68–72%

Post-reaction purification involves recrystallization from methanol or acetone, yielding a white crystalline solid with a melting point of 224–227°C. Optical purity is confirmed via specific rotation measurements ([α]²⁰/D = −62°, c = 0.5 in methanol).

Enantioselective Synthesis Using Chiral Auxiliaries

To access enantiomerically pure forms, chiral auxiliaries such as (S)-(−)-2-pyrrolidinemethanol are employed. This method, adapted from P-chiral phosphine oxide syntheses, involves:

- Formation of a Phosphoramidite Intermediate: Reacting POCl₃ with the chiral auxiliary.

- Ring-Closing Metathesis: Introducing the phenyl and methyl groups via Grignard reagents.

- Oxidative Workup: Hydrogen peroxide treatment to yield the oxide.

Key Advantages:

- Enantiomeric Excess (ee): >98% achieved via careful control of reaction time and temperature.

- Solvent Optimization: Tetrahydrofuran (THF) minimizes racemization during solvolysis.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide is resolved using chiral amines (e.g., (1R,2S)-ephedrine). The diastereomeric salts exhibit differential solubility in ethanol, enabling separation via fractional crystallization.

Typical Protocol:

| Parameter | Value |

|---|---|

| Racemate:Salt Ratio | 1:1.1 |

| Solvent | Ethanol/water (9:1) |

| Crystallization Cycles | 3 |

| Overall Yield | 45–50% per enantiomer |

Chromatographic Enantioseparation

Preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC) resolves enantiomers effectively. A hexane/isopropanol (85:15) mobile phase achieves baseline separation (α = 1.32).

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advances utilize microreactor technology to enhance reaction control and scalability. Key parameters include:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–8 h | 25–30 min |

| Temperature Control | ±2°C | ±0.5°C |

| Purity | 95–98% | >99% |

| Throughput | 100 g/day | 2 kg/day |

Flow systems reduce side reactions (e.g., ring-opening hydrolysis), improving yield to 85%.

Solubility-Driven Crystallization

The compound’s low solubility in non-polar solvents (e.g., hexane: 0.12 g/L at 25°C) facilitates high-purity recovery. Temperature-gradient crystallization in ethyl acetate maximizes crystal uniformity:

Solubility Data:

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Methanol | 8.7 |

| Acetone | 5.2 |

| Chloroform | 3.9 |

| Water | <0.01 |

Analytical Characterization

Spectroscopic Validation

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 234°C, suitable for applications requiring thermal robustness.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinanes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide exerts its effects involves its ability to act as a chiral ligand or catalyst in chemical reactions. It interacts with molecular targets through its phosphorus and hydroxyl groups, facilitating various transformations and enhancing reaction selectivity . The pathways involved often include coordination with metal centers or participation in hydrogen bonding networks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Analogues

- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide (NEPCl): Structure: Chlorine replaces the hydroxyl group at the 2-position. Reactivity: Acts as a phosphorylating agent in reactions with phenothiazines or phosphonates, forming N-phosphorylated derivatives (e.g., compound 2a) or symmetric anhydrides . Physical Properties: Liquid at room temperature (vs. Key Difference: The chloro group’s electrophilicity enables diverse phosphorylation pathways, whereas Phencyphos’s hydroxyl group participates in hydrogen bonding and chiral resolution .

Mercapto Derivatives

- 2-Mercapto-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide (2b): Structure: Sulfur replaces the hydroxyl oxygen. Reactivity: Forms via radical rearrangement of Phencyphos derivatives (e.g., P–N bond cleavage in 2a) . Properties: Higher acidity (thiol vs. alcohol) and distinct ³¹P NMR shifts (theoretical calculations show δ = 40–50 ppm for mercapto vs. 20–30 ppm for hydroxy derivatives) .

Aryl-Substituted Derivatives

- (4S)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide (Chlocyphos) :

- Structure : 2-Chlorophenyl replaces the phenyl group at the 4-position.

- Applications : Enhanced enantioselectivity in resolving chlorinated aromatic amines due to steric and electronic effects of the Cl substituent .

- Key Difference : Higher melting point (230–233°C) and altered solubility compared to Phencyphos .

N-Phosphorylated Derivatives

- 5,5-Dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide (2a): Structure: Phenothiazine moiety replaces the hydroxyl group. Properties: Exhibits phosphorescence (λ_em = 450 nm) due to d-pπ bonding and anomeric effects confirmed by X-ray and DFT studies . Key Difference: Extended conjugation system enables luminescent properties absent in Phencyphos .

Comparative Analysis Table

Research Findings and Discussion

- Stereochemical Influence : Phencyphos’s 4-phenyl group induces chair conformation stability, while chlorophenyl substituents in Chlocyphos enhance steric hindrance, improving enantiomeric resolution .

- Reactivity Trends : Hydroxyl derivatives (Phencyphos) favor hydrogen-bonded networks in crystals, whereas chloro derivatives (NEPCl) undergo nucleophilic substitutions .

Biological Activity

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide (commonly referred to as "dioxaphosphinane") is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide is . It features a dioxaphosphinane ring structure that contributes to its reactivity and biological interactions. The compound is known for its chiral nature, which can influence its biological activity significantly.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 286.21 g/mol |

| Melting Point | 224-227 °C |

| Assay Purity | ≥ 98% |

| Optical Activity | [α]20/D −62°, c = 0.5 in methanol |

Antioxidant Activity

Recent studies have demonstrated that dioxaphosphinane exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Research indicates that dioxaphosphinane derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with dioxaphosphinane derivatives.

Case Study: Breast Cancer Cell Lines

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Enzyme Inhibition

Dioxaphosphinane has also been investigated for its potential as an enzyme inhibitor. It acts on various enzymes involved in metabolic pathways, including those related to cancer metabolism. For example, it has shown inhibitory effects on certain kinases that are crucial for cancer cell survival.

The biological activity of dioxaphosphinane is believed to be mediated through multiple mechanisms:

- Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.

- Cell Cycle Arrest : Dioxaphosphinane induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide?

- Methodological Answer : The compound can be synthesized via phosphorylation of 2,2-dimethyl-1,3-propanediol derivatives. For example, reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propanediol in dry toluene and triethylamine yields chlorinated intermediates, which are subsequently hydrolyzed to form the hydroxy derivative . Reaction conditions (e.g., solvent purity, temperature) must be tightly controlled to avoid side reactions.

Q. How can 31P NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : 31P NMR is critical for verifying phosphorus-containing moieties. Theoretical calculations, including density functional theory (DFT), can predict chemical shifts. For instance, the 31P NMR shift of similar dioxaphosphinane oxides ranges between δ 15–25 ppm, influenced by substituents and solvent effects. Solvent dynamics and relativistic corrections should be incorporated into computational models for accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store sealed at 2–8°C. Spill management requires neutralization with inert absorbents (e.g., vermiculite) followed by disposal as hazardous waste .

Q. How is this compound employed in enantiomeric separation of amino alcohols?

- Methodological Answer : As a chiral resolving agent, it forms diastereomeric salts with racemic amino alcohols via phosphate-hydroxyl hydrogen bonding. The stereoselectivity arises from its (4R)- or (4S)-configured phenyl group, enabling crystallization-based separation. Optimize solvent polarity (e.g., methanol/water mixtures) and stoichiometry to enhance enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can SHELXL refinement improve the accuracy of crystallographic data for this compound?

- Methodological Answer : SHELXL refines crystal structures by modeling anisotropic displacement parameters and resolving twinning. For example, a monoclinic P21 space group (a = 7.0263 Å, b = 9.9443 Å, c = 10.6462 Å, β = 93.975°) was resolved using SHELXL-2018, with R1 < 0.05 for high-resolution data (<1.0 Å). Hydrogen bonding networks (e.g., O–H···O=P interactions) are validated via difference Fourier maps .

Q. What mechanistic insights explain its role in enantioselective catalysis?

- Methodological Answer : The phosphinate oxygen acts as a Lewis base, coordinating to metal catalysts (e.g., Ru or Pd) in asymmetric hydrogenation. Steric effects from the 5,5-dimethyl and phenyl groups dictate facial selectivity. Kinetic studies (e.g., Eyring plots) reveal Δ‡G values ~90 kJ/mol, suggesting a concerted transition state .

Q. How do computational models reconcile discrepancies in experimental vs. theoretical NMR data?

- Methodological Answer : Discrepancies often arise from solvent dynamics or conformational flexibility. Molecular dynamics (MD) simulations (e.g., 10 ns trajectories in methanol) coupled with DFT (B3LYP/6-311+G(d,p)) improve shift predictions. For example, MD-corrected 31P shifts match experimental data within ±2 ppm .

Q. What strategies mitigate hydrolysis during its application in aqueous-phase reactions?

- Methodological Answer : Hydrolysis is minimized using aprotic solvents (e.g., THF) or buffered conditions (pH 6–7). Stabilizing the phosphorus center via electron-withdrawing groups (e.g., nitro substituents) reduces susceptibility. Kinetic studies show a half-life >24 hrs in pH 7.4 phosphate buffer at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.